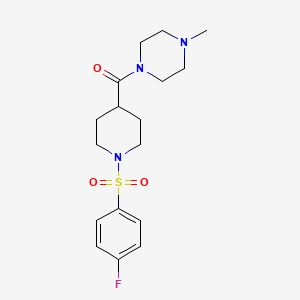
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. The synthesis of BFA involves several steps, including the reaction of aniline with benzyl chloride, followed by the addition of sodium sulfite and acetic anhydride.
Wirkmechanismus
The mechanism of action of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to increase the production of acetylcholine, a neurotransmitter that is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide in lab experiments is its potential therapeutic properties. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, one limitation of using 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide in lab experiments is its potential toxicity. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to be toxic to certain cell types, and further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide. One area of research is the development of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide-based therapies for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the development of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide in humans, and to identify any potential side effects or drug interactions.
Synthesemethoden
The synthesis of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide involves several steps, including the reaction of aniline with benzyl chloride, followed by the addition of sodium sulfite and acetic anhydride. The resulting product is then treated with 3-fluoroacetophenone to form 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-18-10-7-11-19(14-18)23-21(25)16-24(15-17-8-3-1-4-9-17)28(26,27)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXHIPMDUAVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)
![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)









![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)

